Ovral

Description

Properties

CAS No. |

39366-37-5 |

|---|---|

Molecular Formula |

C41H52O4 |

Molecular Weight |

608.863 |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

ORKBYCQJWQBPFG-OAEMGMNWSA-N |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethinylestradiol mixture with Levonorgestrel |

Origin of Product |

United States |

Foundational & Exploratory

Ovral's Mechanism of Action in Gonadotropin Suppression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

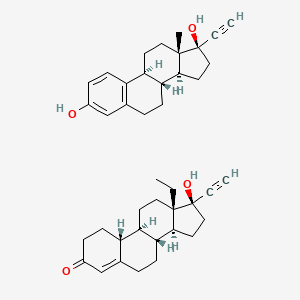

This technical guide provides a comprehensive overview of the core mechanism of action of Ovral, a combined oral contraceptive, in suppressing gonadotropin secretion. This compound is composed of two synthetic hormones: ethinyl estradiol, a potent estrogen, and norgestrel, a progestin. The synergistic action of these two components effectively inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland, thereby preventing ovulation and providing contraception.

Core Mechanism of Action: A Dual Approach to Gonadotropin Suppression

The primary mechanism by which this compound exerts its contraceptive effect is through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This is achieved via negative feedback inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus and the subsequent blunting of FSH and LH release from the pituitary gland.[1][2][3][4]

The Role of Ethinyl Estradiol:

Ethinyl estradiol, the estrogenic component of this compound, primarily acts at the level of the pituitary gland to suppress gonadotropin secretion.[1][5][6] It exerts negative feedback on the gonadotrope cells, reducing their sensitivity to GnRH.[1] This leads to a decrease in the synthesis and release of both FSH and LH. While high levels of estrogen can paradoxically have a positive feedback effect and trigger an LH surge, the sustained, non-physiological levels of ethinyl estradiol provided by this compound maintain a state of negative feedback, preventing the LH surge required for ovulation.[1]

The Role of Norgestrel:

Norgestrel, the progestogenic component, exerts its primary inhibitory effect on the hypothalamus.[2] It acts on the arcuate nucleus of the hypothalamus, reducing the frequency of GnRH pulses.[2] This, in turn, leads to a decrease in the pulsatile release of LH and, to a lesser extent, FSH from the pituitary. Norgestrel also contributes to the suppression of the pre-ovulatory LH surge, further ensuring the inhibition of ovulation.

The combination of ethinyl estradiol and norgestrel in this compound provides a more profound and reliable suppression of gonadotropins than either component alone, leading to a highly effective contraceptive action.[5]

Quantitative Data on Gonadotropin Suppression

| Hormone | Pre-treatment (Early Follicular Phase) | During Treatment (Day 13) | Percentage Suppression |

| LH (IU/L) | 5.4 ± 1.2 | 1.8 ± 0.5 | ~67% |

| FSH (IU/L) | 6.8 ± 1.5 | 2.1 ± 0.6 | ~69% |

Note: The data presented is a representative example from a study on a combined oral contraceptive containing levonorgestrel and ethinyl estradiol and is intended to illustrate the magnitude of gonadotropin suppression. Actual values may vary depending on the specific formulation and individual patient characteristics.[7] Studies have consistently shown that combined oral contraceptives effectively abolish the mid-cycle LH surge and maintain low levels of FSH and LH throughout the treatment cycle.[8]

Experimental Protocols

The measurement of gonadotropin levels in clinical and research settings is crucial for understanding the mechanism of action of hormonal contraceptives. The most common method for quantifying FSH and LH in serum is the radioimmunoassay (RIA).

Experimental Protocol: Radioimmunoassay (RIA) for LH and FSH

This protocol provides a generalized methodology for the determination of serum LH and FSH concentrations.

1. Principle:

Radioimmunoassay is a competitive binding assay. It is based on the principle of competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.[9][10][11][12][13][14]

2. Materials:

-

Specific antibodies against human LH and FSH.

-

Purified human LH and FSH for radiolabeling and as standards.

-

¹²⁵I (radioisotope for labeling).

-

Reagents for iodination (e.g., Chloramine-T or Iodogen).

-

Separation agent (e.g., second antibody, polyethylene glycol, or solid-phase coated tubes) to separate antibody-bound from free hormone.

-

Gamma counter for measuring radioactivity.

-

Patient serum samples.

-

Assay buffer.

3. Procedure:

-

Preparation of Standards and Samples: A series of standards with known concentrations of LH and FSH are prepared. Patient serum samples are collected and stored appropriately.

-

Assay Setup: A fixed amount of specific antibody and radiolabeled hormone is added to a series of tubes.

-

Addition of Standards and Samples: Known amounts of the standard solutions or patient samples are added to their respective tubes.

-

Incubation: The mixture is incubated for a specific period to allow for competitive binding to reach equilibrium.

-

Separation: The antibody-bound hormone is separated from the free hormone using a separation agent.

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentrations of LH and FSH in the patient samples are then determined by interpolating their radioactivity values on the standard curve.[13][14]

4. Quality Control:

Internal and external quality control samples are included in each assay to ensure the accuracy and reproducibility of the results.

Signaling Pathways

The suppression of gonadotropin secretion by ethinyl estradiol and norgestrel is mediated through their interaction with specific hormone receptors in the hypothalamus and pituitary gland.

Ethinyl Estradiol Signaling Pathway in Pituitary Gonadotrophs

Ethinyl estradiol, an estrogen agonist, binds to estrogen receptors (ERα and ERβ) within the gonadotrope cells of the anterior pituitary. This interaction initiates a signaling cascade that ultimately leads to the suppression of FSH and LH gene transcription and release.

Caption: Ethinyl Estradiol Signaling Pathway in Pituitary Gonadotrophs.

Norgestrel Signaling Pathway in Hypothalamic GnRH Neurons

Norgestrel, a progestin, acts on progesterone receptors (PR) located on upstream neurons, such as the Kisspeptin-Neurokinin B-Dynorphin (KNDy) neurons, in the arcuate nucleus of the hypothalamus. This ultimately leads to a reduction in the pulsatile release of GnRH.

Caption: Norgestrel's Negative Feedback on Hypothalamic GnRH Neurons.

Experimental Workflow for Assessing Gonadotropin Suppression

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the gonadotropin-suppressing effects of an oral contraceptive like this compound.

Caption: Experimental Workflow for Gonadotropin Suppression Study.

References

- 1. Physiology, Menstrual Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The negative feedback actions of progesterone on gonadotropinreleasing hormone secretion are transduced by the classical progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. The effect of contraceptive steroids on hypothalamic-pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pulsatile luteinizing hormone patterns in long term oral contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays for LH, FSH, and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtestsguide.com [labtestsguide.com]

- 14. medicallabnotes.com [medicallabnotes.com]

Cellular Effects of Norgestrel and Ethinyl Estradiol Combination: An In-depth Technical Guide

This guide provides a comprehensive analysis of the cellular and molecular effects of the combined administration of norgestrel, a synthetic progestin, and ethinyl estradiol, a synthetic estrogen. This combination is a cornerstone of hormonal contraception and is also utilized in hormone replacement therapy. Understanding its impact at the cellular level is critical for researchers, scientists, and drug development professionals in the fields of reproductive biology, oncology, and endocrinology.

The primary mechanism of action for this combination in contraception involves the suppression of gonadotropins, leading to the inhibition of ovulation.[1][2][3] Additionally, it induces changes in the cervical mucus, making it less permeable to sperm, and alters the endometrium to create an environment unfavorable for implantation.[1][4] Beyond these well-established systemic effects, norgestrel and ethinyl estradiol exert direct and complex effects on various cell types, particularly within the reproductive system.

Quantitative Analysis of Cellular Proliferation

The proliferative effects of ethinyl estradiol and its modulation by progestins like norgestrel (or the closely related levonorgestrel) are a key area of research, particularly concerning cancer risk.[5][6][7][8] The following tables summarize quantitative data from in vitro studies on ovarian and breast cancer cell lines.

Table 1: Effect of Ethinyl Estradiol and Levonorgestrel on Ovarian Cell Proliferation

| Treatment Condition (Concentration) | Proliferation Change from Control (Day 7) | Statistical Significance | Cell Line | Reference |

| High-dose Ethinyl Estradiol | Dramatic Decrease | p<0.01 | Ovarian | [5] |

| Serum-level Ethinyl Estradiol (600 pg/mL) | 35% Increase | Not Statistically Significant | Ovarian | [5] |

| Serum-level Levonorgestrel (3.04 ng/mL) | 40% Increase | Not Statistically Significant | Ovarian | [5] |

| Serum-level EE + LNG Combination | 56% Increase | Not Statistically Significant | Ovarian | [5] |

Table 2: Effect of Ethinyl Estradiol and Progestogens on Breast Cancer Cell Proliferation

| Treatment Condition | Proliferation Change from Control | Cell Lines | Reference |

| Estradiol or Ethinyl Estradiol | Significant Increase | ZR75-1, HCC1500 | [6][7] |

| Estrogen + Progestogen (e.g., Levonorgestrel) | Significant Reduction of Estrogen-Induced Proliferation | ZR75-1, HCC1500 | [6][7] |

Core Signaling Pathways

The cellular effects of norgestrel and ethinyl estradiol are primarily mediated through their interaction with intracellular steroid hormone receptors: the progesterone receptor (PR) and the estrogen receptor (ER), respectively. These receptors act as ligand-inducible transcription factors.

Classical Genomic Signaling Pathway

Upon entering the cell, ethinyl estradiol binds to the estrogen receptor (ER), and norgestrel binds to the progesterone receptor (PR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[9] Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

The investigation of the cellular effects of norgestrel and ethinyl estradiol relies on a variety of established molecular and cellular biology techniques.

Cell Culture and Treatment

Human cell lines are the primary in vitro models. For breast cancer studies, ER-positive lines like ZR75-1 and HCC1500 are commonly used.[6][7] Ovarian cell lines are also employed to study effects on ovarian tissue.[5]

Protocol:

-

Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight in a standard growth medium.

-

Hormone Depletion: To reduce the influence of hormones present in the serum, the growth medium is replaced with a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for 24 hours prior to treatment.

-

Treatment: Norgestrel and ethinyl estradiol, dissolved in a suitable solvent like DMSO, are added to the medium at the desired concentrations. A vehicle control (DMSO alone) is run in parallel.

-

Incubation: Cells are incubated for a specified period (e.g., 3 to 7 days) to observe the effects on proliferation or other cellular processes.[5][6]

Proliferation Assays

Cell proliferation can be quantified using various methods. One common technique is direct cell counting.

Protocol (Cell Counting):

-

Cell Detachment: At the end of the incubation period, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Trypsinization: A solution of trypsin-EDTA is added to detach the cells from the plate.

-

Cell Counting: The cell suspension is collected, and the number of cells is determined using a hemocytometer or an automated cell counter.

-

Data Analysis: The proliferation rate is calculated by comparing the cell counts in the treated groups to the vehicle control group.

Western Blotting for Molecular Markers

Western blotting is used to detect changes in the expression levels of proteins involved in proliferation and apoptosis.

Protocol:

-

Protein Extraction: Cells are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Ki-67 for proliferation, Bcl-2 for anti-apoptosis) and then with a secondary antibody conjugated to an enzyme that allows for detection.

-

Detection: The signal is visualized and quantified to determine the relative abundance of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of the norgestrel and ethinyl estradiol combination in vitro.

References

- 1. drugs.com [drugs.com]

- 2. Ethinyl Estradiol and Norgestrel (Professional Patient Advice) - Drugs.com [drugs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Breast and ovarian cell behavior in the presence of contraceptive ingredients - MedCrave online [medcraveonline.com]

- 6. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ORAL CONTRACEPTIVE USE AND BREAST CANCER: A PROSPECTIVE STUDY OF YOUNG WOMEN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Ovral's Impact on Follicular Development and Ovulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanisms by which Ovral, a combined oral contraceptive (COC) containing ethinyl estradiol and norgestrel, impacts follicular development and ovulation. Through a comprehensive review of its core pharmacological actions on the hypothalamic-pituitary-ovarian (HPO) axis, this document elucidates the profound suppression of gonadotropins, the consequent inhibition of follicular maturation, and the prevention of oocyte release. Quantitative data from clinical studies on similar COCs are summarized to provide a comparative perspective on hormonal and follicular dynamics. Detailed experimental protocols for assessing these effects are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's contraceptive efficacy.

Introduction

This compound, a widely prescribed combined oral contraceptive, exerts its primary therapeutic effect by preventing pregnancy through the inhibition of ovulation. This is achieved through the synergistic action of its two components: a synthetic estrogen, ethinyl estradiol, and a progestin, norgestrel. Understanding the intricate molecular and physiological changes induced by this compound is paramount for researchers and professionals in the fields of reproductive biology and drug development. This guide aims to provide a detailed technical overview of this compound's impact on the critical processes of follicular development and ovulation.

Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The contraceptive efficacy of this compound is primarily attributed to its ability to disrupt the normal cyclical function of the hypothalamic-pituitary-ovarian (HPO) axis.[1][2][3][4] The exogenous estrogen and progestin in this compound provide negative feedback to the hypothalamus and the anterior pituitary gland.

2.1. Inhibition of Gonadotropin-Releasing Hormone (GnRH)

Ethinyl estradiol and norgestrel act on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[2][4] This reduction in GnRH pulse frequency and amplitude is a critical initial step in the contraceptive cascade.

2.2. Suppression of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)

The diminished GnRH stimulation of the anterior pituitary leads to a significant reduction in the secretion of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[1][3][4]

-

FSH Suppression: The suppression of FSH is crucial as this hormone is responsible for the recruitment and growth of ovarian follicles at the beginning of the menstrual cycle. By maintaining low FSH levels, this compound prevents the development of a dominant follicle.[4]

-

LH Suppression: The dampening of LH secretion, particularly the abolishment of the mid-cycle LH surge, is the direct cause of anovulation. Without the LH surge, the final maturation of the oocyte and the rupture of the follicle to release the egg are prevented.[3][4]

Impact on Follicular Development

By suppressing FSH, this compound effectively arrests the process of follicular development. Transvaginal ultrasonography in women using COCs typically reveals a state of ovarian quiescence, with the absence of a developing dominant follicle.

Inhibition of Ovulation

The prevention of the mid-cycle LH surge is the cornerstone of this compound's contraceptive action. This hormonal blockade ensures that even if a follicle were to develop to a certain stage, it would not receive the necessary signal to rupture and release an oocyte. The efficacy of this compound in inhibiting ovulation is exceptionally high, with a use-effectiveness pregnancy rate of 0.19 per 100 woman-years.[5]

Secondary Contraceptive Mechanisms

In addition to its primary anovulatory effect, this compound provides secondary contraceptive mechanisms that further reduce the likelihood of pregnancy:

-

Changes in Cervical Mucus: Norgestrel alters the composition of the cervical mucus, making it thicker and more viscous. This change impedes sperm penetration into the uterus.[1][6]

-

Endometrial Alterations: The hormonal milieu created by this compound leads to changes in the endometrium, making it less receptive to implantation should fertilization occur.[1][7]

Quantitative Data on Hormonal and Follicular Parameters

The following tables summarize quantitative data from clinical studies on combined oral contraceptives, providing insights into the expected physiological changes during treatment. It is important to note that the specific formulations and dosages in these studies may differ from this compound.

Table 1: Serum Gonadotropin and Ovarian Steroid Levels in Women on a Low-Dose Continuous COC Regimen

| Hormone | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |

| FSH (mIU/mL) | 6.7 ± 9.4 | 5.90 ± 2.59 |

| LH (mIU/mL) | 12.62 ± 19.59 | 4.730 ± 2.796 |

| Estradiol (nmol/L) | 0.6 ± 0.3 | 0.17 ± 0.06 (Visit 2a) |

Data from a study evaluating a continuous regimen with ethinyl estradiol.[8]

Table 2: Follicular Development in Women Using Monophasic vs. Triphasic COCs Containing Ethinyl Estradiol and Gestodene

| COC Regimen | Mean Follicular Diameter (mm) | Percentage of Cycles with Follicular Activity (>10 mm) |

| Monophasic | 8.16 | 17.8% (10 out of 56 cycles) |

| Triphasic | 7.44 | 12.5% (7 out of 56 cycles) |

Data from a randomized, blind, cross-over trial.[9]

Experimental Protocols

7.1. Assessment of Follicular Development by Transvaginal Ultrasonography

Objective: To monitor the growth and development of ovarian follicles.

Methodology:

-

Patient Preparation: The patient is asked to empty her bladder.

-

Procedure: The patient lies in the lithotomy position. A transvaginal ultrasound probe, covered with a sterile sheath and lubricating gel, is inserted into the vagina.

-

Imaging: The ovaries are systematically scanned in both sagittal and transverse planes.

-

Follicle Measurement: The number of antral follicles is counted. The diameter of any follicle larger than 2-3 mm is measured in two or three orthogonal planes, and the mean diameter is calculated.

-

Monitoring: Scans are typically performed at baseline and then serially throughout the cycle (e.g., every 2-3 days) in a research setting to track follicular growth or regression.

7.2. Quantification of Serum Hormones by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentrations of FSH and LH in serum samples.

Methodology (Example for FSH):

-

Principle: A sandwich ELISA method is employed, where the target hormone (FSH) in the sample is captured between two specific antibodies, one coated on a microplate and the other conjugated to an enzyme. The enzymatic reaction with a substrate produces a color change proportional to the hormone concentration.[10][11][12]

-

Sample Collection and Preparation: Collect whole blood by venipuncture. Separate serum by centrifugation. Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.[11]

-

Assay Procedure:

-

Dispense standards, controls, and patient samples into the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated antibody to each well.

-

Incubate the plate to allow for antibody-antigen binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the hormone in the patient samples by interpolating their absorbance values on the standard curve.

7.3. Assessment of Pituitary Responsiveness by GnRH Stimulation Test

Objective: To evaluate the secretory capacity of the pituitary gonadotrophs.

Methodology:

-

Principle: Exogenous GnRH is administered to stimulate the pituitary gland. The resulting changes in serum LH and FSH levels indicate the responsiveness of the gonadotrophs.[13][14]

-

Patient Preparation: The patient may be required to fast. An intravenous (IV) cannula is inserted for blood sampling.

-

Procedure:

-

A baseline blood sample is drawn (t=0) for the measurement of basal LH and FSH levels.

-

A standard dose of GnRH (e.g., 100 µg) is administered intravenously.

-

Serial blood samples are collected at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).[15]

-

-

Hormone Analysis: Serum LH and FSH concentrations in all collected samples are measured using immunoassay techniques (ELISA or RIA).

-

Interpretation: In women on COCs like this compound, the GnRH-stimulated LH and FSH responses are expected to be significantly blunted compared to untreated women in the follicular phase of their cycle, reflecting the suppressive effect of the contraceptive steroids on the pituitary.

Visualizations

Caption: Suppression of the HPO axis by this compound.

Caption: Workflow for assessing this compound's impact.

Conclusion

This compound, through its constituent components ethinyl estradiol and norgestrel, provides a robust and multi-faceted mechanism for the prevention of pregnancy. Its primary action of suppressing the hypothalamic-pituitary-ovarian axis leads to a profound inhibition of follicular development and, most critically, anovulation. The quantitative data from studies on similar combined oral contraceptives confirm the significant reduction in gonadotropin and ovarian steroid levels, as well as the arrest of follicular growth. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of the physiological effects of hormonal contraceptives. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals dedicated to the advancement of reproductive health.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 5. Eight years of fertility control with norgestrel-ethinyl estradiol (this compound): an updated clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norgestrel and ethynyl estradiol: a new low-dosage oral agent for fertility control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of DL-norgestrel and ethinylestradiol combination in postcoital contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irispublishers.com [irispublishers.com]

- 9. Impact of body mass index on suppression of follicular development and ovulation using a transdermal patch containing 0.55-mg ethinyl estradiol/2.1-mg gestodene: a multicenter, open-label, uncontrolled study over three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. dbc-labs.com [dbc-labs.com]

- 13. mft.nhs.uk [mft.nhs.uk]

- 14. Gonadotropin-releasing Hormone Stimulation Test for Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Molecular Targets of Ethinyl Estradiol in Endometrial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethinyl estradiol (EE), a potent synthetic estrogen, is a cornerstone of hormonal therapies, including contraception and hormone replacement. Its physiological and pathological effects are primarily mediated through its interaction with estrogen receptors in target tissues like the endometrium. Understanding the precise molecular targets of EE in endometrial cells is critical for optimizing therapeutic strategies and mitigating adverse effects, such as the risk of endometrial hyperplasia and carcinoma. This technical guide provides a comprehensive overview of the molecular targets of EE in endometrial cells, focusing on genomic and non-genomic signaling pathways, and their impact on cellular processes like proliferation and apoptosis. We present quantitative data from key studies, detailed experimental protocols for investigating these targets, and visual representations of the core signaling cascades.

Core Molecular Target: Estrogen Receptor Alpha (ERα)

The primary molecular target of ethinyl estradiol in endometrial cells is the nuclear estrogen receptor alpha (ERα). As a synthetic analog of 17β-estradiol, EE binds to ERα with high affinity, initiating a cascade of molecular events that profoundly alter gene expression and cellular behavior.

Genomic Signaling Pathway

The classical mechanism of EE action is through the genomic pathway, which involves direct regulation of gene transcription.

-

Ligand Binding and Receptor Dimerization: EE diffuses across the cell membrane and binds to ERα located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and promoting the formation of ERα homodimers.

-

Nuclear Translocation and DNA Binding: The EE-ERα dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Activation: The DNA-bound ERα dimer recruits a complex of co-activator proteins, such as Steroid Receptor Coactivator-3 (SRC-3), which possess histone acetyltransferase (HAT) activity. This leads to chromatin remodeling and the initiation of transcription of target genes.

Non-Genomic Signaling Pathways

EE also elicits rapid cellular responses through non-genomic signaling pathways initiated by a subpopulation of ERα localized at the cell membrane. These pathways often involve the activation of kinase cascades.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key mediator of EE-induced cell proliferation.

-

Membrane ERα Activation: EE binds to membrane-associated ERα (mERα).

-

Activation of Downstream Kinases: This leads to the rapid activation of a signaling cascade involving Ras, Raf, and MEK.

-

ERK Phosphorylation: MEK phosphorylates and activates ERK1/2.

-

Regulation of Transcription Factors: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, such as c-Myc and c-Fos, leading to the expression of genes involved in cell cycle progression.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade activated by EE, playing a central role in cell survival and proliferation.

-

PI3K Activation: EE binding to mERα leads to the activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).

-

mTORC1 Activation: Akt, in turn, activates the mTORC1 complex.

-

Regulation of Protein Synthesis and Cell Growth: mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1. Activated Akt can also phosphorylate and inactivate pro-apoptotic proteins like FOXO1.

G-Protein Coupled Estrogen Receptor (GPER)

Beyond the classical nuclear estrogen receptors, ethinyl estradiol can also signal through the G-protein coupled estrogen receptor (GPER), also known as GPR30. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1]

-

Signaling Cascade: Upon EE binding, GPER can activate several downstream pathways, including the mobilization of intracellular calcium, synthesis of cAMP, and transactivation of the epidermal growth factor receptor (EGFR).[1] This EGFR transactivation can then feed into the MAPK/ERK and PI3K/Akt pathways, further amplifying the proliferative signals of EE.[2]

-

Cellular Localization: GPER has been detected in both the plasma membrane and intracellularly, suggesting diverse signaling roles.[1]

Quantitative Data on Ethinyl Estradiol's Effects

The cellular response to ethinyl estradiol is dose-dependent and results in quantifiable changes in gene expression, protein levels, and cellular phenotypes. The following tables summarize key quantitative data from studies on endometrial cells.

Table 1: Effects of Ethinyl Estradiol on Cell Proliferation and Apoptosis

| Cell Type/Tissue | Treatment | Effect on Proliferation (Ki-67 positive cells) | Effect on Apoptosis (TUNEL positive cells) | Reference |

| Ectopic Endometrial Tissue | EE (0.03 mg) + Desogestrel (0.15 mg) vs. Desogestrel alone | Significantly higher (Median [IQR]: 1.4 [1.2] vs. 0.6 [0.7], P < 0.016) | Significantly higher (Median [IQR]: 2.8 [0.7] vs. 1.8 [1.4], P < 0.016) | [3] |

| Ectopic Endometrial Tissue | EE (0.03 mg) + Desogestrel (0.15 mg) vs. Control | Not significantly different | Significantly higher (Median [IQR]: 2.8 [0.7] vs. 0.2 [0.2], P < 0.016) | [3] |

Table 2: Ethinyl Estradiol-Regulated Gene Expression in Endometrial Cells

| Gene Symbol | Gene Name | Cell Line | Treatment | Fold Change (approximate) | Regulation |

| PGR | Progesterone Receptor | Ishikawa | 10 nM EE, 24h | > 4 | Upregulated |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | T47D (Breast Cancer) | 10 nM Estradiol, 24h | > 10 | Upregulated |

| MYC | MYC Proto-Oncogene | Ishikawa | 10 nM EE, 8h | ~2.5 | Upregulated |

| CCND1 | Cyclin D1 | Ishikawa | 10 nM EE, 24h | ~2 | Upregulated |

| FOXO1 | Forkhead Box O1 | Human Endometrium | Estradiol | Not specified | Downregulated |

Note: Data for some genes are from studies using estradiol, which is expected to have similar effects to ethinyl estradiol on these target genes. The T47D cell line is a breast cancer line but is a well-established model for ERα signaling and many target genes are conserved.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount for studying the molecular targets of ethinyl estradiol. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for ERα Binding Sites

This protocol is adapted for Ishikawa cells to identify genome-wide ERα binding sites upon ethinyl estradiol treatment.

Materials:

-

Ishikawa endometrial adenocarcinoma cells

-

DMEM/F-12 without phenol red, supplemented with charcoal-stripped fetal bovine serum (FBS)

-

Ethinyl estradiol (EE)

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

ChIP lysis buffer

-

Anti-ERα antibody (e.g., Santa Cruz HC-20)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

NGS library preparation kit

-

High-throughput sequencer

Protocol:

-

Cell Culture and Treatment:

-

Culture Ishikawa cells in 15 cm dishes in DMEM/F-12 without phenol red, supplemented with 10% charcoal-stripped FBS for at least 3 days to ensure hormone depletion.

-

Treat cells with 10 nM EE or vehicle (DMSO) for 1 hour.

-

-

Crosslinking:

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Sonication:

-

Scrape cells in PBS and pellet by centrifugation.

-

Resuspend the cell pellet in ChIP lysis buffer and incubate on ice.

-

Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with anti-ERα antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Crosslinking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C overnight to reverse crosslinks.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the human genome.

-

Use a peak calling algorithm (e.g., MACS2) to identify regions of ERα enrichment.

-

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is for detecting the activation of the MAPK/ERK pathway in endometrial cells following EE treatment.

Materials:

-

Endometrial cells (e.g., Ishikawa)

-

Ethinyl estradiol (EE)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture endometrial cells to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Treat cells with 10 nM EE for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify band intensities using densitometry software.

-

Conclusion

The molecular landscape of ethinyl estradiol's action in endometrial cells is complex, involving a multi-faceted interplay of genomic and non-genomic signaling pathways. The primary interaction with ERα triggers a cascade of events, including the direct regulation of gene expression and the rapid activation of kinase pathways such as MAPK/ERK and PI3K/Akt/mTOR. Furthermore, the involvement of GPER adds another layer of complexity to EE's signaling network. A thorough understanding of these molecular targets and their downstream consequences is essential for the development of more targeted and safer hormonal therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms of ethinyl estradiol action in the endometrium.

References

- 1. Frontiers | Expression and Role of the G Protein-Coupled Estrogen Receptor (GPR30/GPER) in the Development and Immune Response in Female Reproductive Cancers [frontiersin.org]

- 2. G Protein-Coupled Estrogen Receptor-Selective Ligands Modulate Endometrial Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Ovral on Cervical Mucus Protein Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral contraceptives containing norgestrel and ethinyl estradiol, such as Ovral, exert a significant portion of their contraceptive efficacy by altering the composition of cervical mucus, thereby creating a hostile environment for sperm penetration. This technical guide provides an in-depth exploration of the influence of this compound's active components on the protein composition of cervical mucus. While comprehensive proteomic data for this specific combined oral contraceptive is limited in publicly available research, this guide synthesizes existing knowledge on the effects of progestins and estrogens on cervical mucus proteins, details relevant experimental protocols for proteomic analysis, and illustrates the underlying cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development investigating the intricate molecular changes induced by hormonal contraceptives in the female reproductive tract.

Introduction: The Role of Cervical Mucus in Contraception

Cervical mucus, a complex hydrogel produced by the endocervical glands, plays a critical role in female fertility. Its biophysical and biochemical properties undergo cyclical changes throughout the menstrual cycle, primarily regulated by the ovarian hormones estrogen and progesterone. During the follicular phase, rising estrogen levels lead to the production of copious, watery, and acellular mucus, which is permissive to sperm transport. Following ovulation, in the luteal phase, progesterone dominates, causing the mucus to become thick, scant, and viscous, forming a barrier that is impenetrable to sperm.

Combination oral contraceptives, such as this compound, which contains the progestin norgestrel and the synthetic estrogen ethinyl estradiol, mimic the hormonal state of the luteal phase.[1] The primary contraceptive mechanisms of this compound include the inhibition of ovulation and alterations to the cervical mucus and endometrium.[2] Norgestrel, the progestogenic component, is primarily responsible for inducing the production of thick, viscous cervical mucus that physically obstructs sperm migration.[1][3] Ethinyl estradiol, while primarily acting to suppress follicle-stimulating hormone (FSH) and stabilize the endometrium, also influences the protein composition of cervical secretions.

Quantitative Analysis of Hormonally-Induced Changes in Cervical Mucus Proteins

Direct quantitative proteomic studies detailing the global changes in cervical mucus protein composition specifically induced by this compound are not extensively available in the current body of scientific literature. However, research on other combined oral contraceptives provides valuable insights into the potential effects. A study on a combined oral contraceptive containing ethinyl estradiol and the progestin drospirenone demonstrated significant changes in the expression of several key mucin proteins, which are the primary determinants of the viscoelastic properties of cervical mucus.

Table 1: Quantitative Changes in Mucin Protein Levels in Cervical Mucus Following Oral Contraceptive Use

| Protein | Function | Mean Change (ng/mL) | Standard Deviation (ng/mL) | Statistical Significance |

| Mucin 1 (MUC1) | Lubrication, cell signaling | Increased | - | Statistically Significant |

| Mucin 2 (MUC2) | Gel-forming, viscosity | +54.36 | ± 31.88 | Statistically Significant |

| Mucin 5AC (MUC5AC) | Gel-forming, viscosity | Increased | - | Not Statistically Significant |

| Mucin 5B (MUC5B) | Gel-forming, viscosity | Increased | - | Statistically Significant |

Data adapted from a study on an oral contraceptive containing ethinyl estradiol and drospirenone. Specific quantitative values for the increase in MUC1 and MUC5B were not provided in the source material, only that the increase was statistically significant.

These findings suggest that the administration of combination oral contraceptives leads to a significant upregulation of gel-forming mucins, particularly MUC2 and MUC5B. This increase in mucin concentration is a key factor contributing to the increased viscosity and impenetrability of the cervical mucus to sperm.

Experimental Protocols for Cervical Mucus Proteomic Analysis

To facilitate further research into the effects of this compound and other hormonal contraceptives on the cervical mucus proteome, this section provides detailed methodologies for key experiments.

Cervical Mucus Sample Collection

-

Patient Recruitment: Recruit healthy, premenopausal women with regular menstrual cycles. Ensure participants are not pregnant or breastfeeding and have no contraindications for hormonal contraceptive use.

-

Sample Timing: Collect cervical mucus samples at a consistent time point in the menstrual cycle (e.g., mid-luteal phase for baseline) and after a specified duration of oral contraceptive use (e.g., after 2-3 cycles).

-

Collection Method: Use a standardized aspiration technique to collect cervical mucus from the endocervical canal, avoiding contamination with vaginal or endometrial secretions.

-

Sample Handling: Immediately after collection, place the sample in a cryovial and snap-freeze in liquid nitrogen. Store samples at -80°C until further processing.

Protein Extraction from Cervical Mucus

-

Thawing and Solubilization: Thaw the frozen cervical mucus sample on ice. Add a lysis buffer (e.g., 7 M Urea, 2 M Thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5) to the sample.

-

Homogenization: Homogenize the sample by vortexing or sonication on ice to ensure complete solubilization of proteins.

-

Reduction and Alkylation: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate to reduce disulfide bonds. Subsequently, add iodoacetamide to a final concentration of 55 mM and incubate in the dark to alkylate the reduced cysteine residues.

-

Protein Precipitation (Optional): To concentrate the protein and remove interfering substances, perform a precipitation step using methods such as trichloroacetic acid (TCA) or acetone precipitation.

-

Quantification: Determine the total protein concentration of the extract using a standard protein assay, such as the Bradford or BCA assay.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

-

First Dimension: Isoelectric Focusing (IEF):

-

Rehydrate immobilized pH gradient (IPG) strips with the protein sample in a rehydration buffer.

-

Perform isoelectric focusing using an IEF cell, applying a voltage gradient to separate proteins based on their isoelectric point (pI).

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the focused IPG strips in an SDS equilibration buffer containing DTT and then iodoacetamide.

-

Place the equilibrated IPG strip onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins based on their molecular weight.

-

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.

-

Image Analysis: Acquire a digital image of the gel and use specialized software to detect, quantify, and compare protein spots between different samples.

Mass Spectrometry (LC-MS/MS) for Protein Identification

-

In-Gel Digestion: Excise protein spots of interest from the 2D-PAGE gel. Destain the gel pieces and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of extraction buffers.

-

Liquid Chromatography (LC) Separation: Inject the extracted peptides onto a reverse-phase LC column. Separate the peptides based on their hydrophobicity using a gradient of an organic solvent.

-

Tandem Mass Spectrometry (MS/MS) Analysis: Elute the separated peptides from the LC column directly into the mass spectrometer. Select precursor peptide ions for fragmentation and analyze the resulting fragment ions to determine the amino acid sequence of the peptides.

-

Database Searching: Search the obtained peptide sequences against a protein database to identify the proteins present in the original sample.

Enzyme-Linked Immunosorbent Assay (ELISA) for Mucin Quantification

-

Coating: Coat the wells of a microplate with a capture antibody specific for the mucin of interest (e.g., anti-MUC2).

-

Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample Incubation: Add the diluted cervical mucus samples and standards to the wells and incubate to allow the mucin to bind to the capture antibody.

-

Detection Antibody: Add a detection antibody that is also specific for the mucin but binds to a different epitope, and is conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., a colorimetric substrate).

-

Measurement: Measure the signal (e.g., absorbance) using a plate reader. The intensity of the signal is proportional to the concentration of the mucin in the sample.

Signaling Pathways and Molecular Mechanisms

The changes in cervical mucus protein composition induced by this compound are mediated by the interaction of its active components, norgestrel and ethinyl estradiol, with their respective receptors in the cervical epithelial cells.

Progesterone Receptor Signaling

Norgestrel, a potent progestin, binds to and activates the progesterone receptor (PR) in the nucleus of cervical epithelial cells. This initiates a signaling cascade that alters gene expression, leading to changes in protein synthesis.

Estrogen Receptor Signaling

Ethinyl estradiol, a synthetic estrogen, interacts with the estrogen receptor (ER) in cervical cells. Estrogen signaling is known to promote the proliferation of cervical epithelial cells and increase the production of watery mucus. In the context of combined oral contraceptives, the potent progestogenic effect of norgestrel on mucus thickening dominates over the estrogenic effect. However, ethinyl estradiol is crucial for maintaining the stability of the endometrium and regulating the expression of the progesterone receptor itself.

Experimental Workflow for Proteomic Analysis

The following diagram outlines the logical flow of a typical proteomic experiment to analyze the effects of this compound on cervical mucus.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, through the combined action of norgestrel and ethinyl estradiol, significantly alters the protein composition of cervical mucus, most notably by increasing the concentration of gel-forming mucins. This alteration is a key mechanism of its contraceptive action. While direct, comprehensive proteomic data for this compound is an area requiring further investigation, the methodologies and signaling pathways outlined in this guide provide a solid framework for future research.

Future studies should aim to perform large-scale quantitative proteomics on cervical mucus from individuals using this compound to create a complete profile of the protein changes. Such research will not only enhance our understanding of the contraceptive mechanisms of this compound but may also lead to the development of novel, non-hormonal contraceptives that target specific proteins in the cervical mucus. Furthermore, a deeper understanding of these hormonal effects on the cervical proteome could have implications for other areas of women's health, including the diagnosis and treatment of cervical pathologies.

References

- 1. What is the mechanism of Norgestrel? [synapse.patsnap.com]

- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of a 0.075 mg norgestrel progestogen-only pill 2. Effect on cervical mucus and theoretical risk of conception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hormonal Signaling Pathways of Ovral

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovral, a combination oral contraceptive, exerts its physiological effects through the synergistic action of its two active components: ethinyl estradiol, a potent synthetic estrogen, and norgestrel, a synthetic progestin. The primary mechanism of action involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to an anovulatory state. This technical guide provides a detailed analysis of the hormonal signaling pathways initiated by ethinyl estradiol and norgestrel, from receptor binding to downstream cellular responses. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascades and experimental workflows to support further research and drug development in the field of hormonal contraception and therapy.

Introduction

Combination oral contraceptives (COCs) like this compound are a cornerstone of modern family planning and are also utilized in the management of various hormonal disorders. Their efficacy lies in the manipulation of the endocrine system to prevent ovulation and create an environment unfavorable for conception. This compound contains ethinyl estradiol and norgestrel, which mimic the actions of endogenous estrogen and progesterone, respectively, but with distinct pharmacokinetic and pharmacodynamic profiles. Understanding the intricate molecular mechanisms by which these synthetic hormones modulate cellular signaling is paramount for optimizing their therapeutic use and developing novel hormonal agents with improved safety and efficacy.

Hormonal Signaling Pathways

The contraceptive and therapeutic effects of this compound are mediated through the distinct yet complementary signaling pathways of its constituent hormones.

Ethinyl Estradiol Signaling

Ethinyl estradiol, a synthetic derivative of estradiol, primarily signals through nuclear estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ.

2.1.1. Genomic Signaling Pathway

The classical, or genomic, signaling pathway of ethinyl estradiol involves the regulation of gene expression:

-

Ligand Binding: Ethinyl estradiol, being lipophilic, readily diffuses across the cell membrane and binds to ERs located predominantly in the cytoplasm and nucleus. This binding induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: Upon ligand binding, the ER dissociates from heat shock proteins and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus if they are not already there.

-

DNA Binding and Gene Transcription: In the nucleus, the activated ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

2.1.2. Non-Genomic Signaling Pathway

Ethinyl estradiol can also elicit rapid, non-genomic effects that do not directly involve gene transcription:

-

Membrane-Associated Estrogen Receptors: A subpopulation of ERs is localized to the plasma membrane.

-

Activation of Kinase Cascades: Binding of ethinyl estradiol to these membrane ERs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways can, in turn, influence a variety of cellular processes, including cell proliferation and survival.

Norgestrel Signaling

Norgestrel, a potent progestin, primarily acts through the progesterone receptor (PR), which also exists in two main isoforms, PR-A and PR-B.

2.2.1. Genomic Signaling Pathway

Similar to ERs, PRs are ligand-activated transcription factors:

-

Ligand Binding: Norgestrel binds to PRs in the cytoplasm.

-

Dimerization and Nuclear Translocation: This binding triggers a conformational change, dissociation from inhibitory proteins, and dimerization of the receptor. The activated dimer then translocates into the nucleus.

-

DNA Binding and Gene Transcription: The PR dimer binds to Progesterone Response Elements (PREs) on the DNA, leading to the recruitment of transcriptional machinery and the regulation of target gene expression.

2.2.2. Non-Genomic Signaling

Norgestrel can also initiate rapid, non-genomic signaling through membrane-associated PRs (mPRs) and progesterone receptor membrane component 1 (PGRMC1). These interactions can lead to the modulation of intracellular signaling pathways, influencing cellular functions independent of gene transcription.

Regulation of the Hypothalamic-Pituitary-Ovarian Axis

The primary contraceptive effect of this compound is achieved through negative feedback on the HPO axis:

-

Hypothalamic Inhibition: Ethinyl estradiol and norgestrel act on the hypothalamus to suppress the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Suppression: The reduced GnRH stimulation, coupled with the direct inhibitory effects of ethinyl estradiol and norgestrel on the anterior pituitary, leads to a significant decrease in the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

-

Ovarian Effects: The suppression of FSH prevents the development of ovarian follicles, while the absence of the mid-cycle LH surge inhibits ovulation.

Peripheral Actions

Beyond the central effects on the HPO axis, the components of this compound also exert important peripheral actions that contribute to its contraceptive efficacy:

-

Cervical Mucus: Norgestrel induces the production of thick, viscous cervical mucus, which acts as a barrier to sperm penetration.

-

Endometrium: The combination of ethinyl estradiol and norgestrel leads to alterations in the endometrium, making it unreceptive to implantation of a fertilized egg.

Quantitative Data

The following tables summarize key quantitative data related to the hormonal signaling of this compound's components.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| Ethinyl Estradiol | Estrogen Receptor α (ERα) | ~0.1 - 1.0 nM | |

| Ethinyl Estradiol | Estrogen Receptor β (ERβ) | ~0.2 - 2.0 nM | |

| Norgestrel | Progesterone Receptor (PR) | Data not available | |

| Norgestrel | Androgen Receptor (AR) | Data not available |

Note: Binding affinities can vary depending on the experimental system and conditions. The provided values are approximate ranges based on available literature.

Table 2: Effects on Gonadotropin Secretion

| Hormonal Agent | Effect on LH Secretion | Effect on FSH Secretion | Reference |

| Combination Oral Contraceptives (general) | Suppression of pulsatile release and mid-cycle surge | Suppression of basal levels | |

| Ethinyl Estradiol + Norgestrel (specific dose) | Significant reduction in pulse amplitude and frequency | Significant reduction in serum concentrations |

Note: The extent of suppression is dose-dependent. Specific quantitative data on the percentage of suppression for the exact formulation of this compound is limited in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hormonal signaling pathways of ethinyl estradiol and norgestrel.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Kd) of a ligand for its receptor.

Materials:

-

Receptor source (e.g., purified receptor protein, cell membrane preparations)

-

Radiolabeled ligand (e.g., [³H]-estradiol, [³H]-promegestone)

-

Unlabeled competitor ligand (ethinyl estradiol or norgestrel)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor ligand.

-

In a multi-well plate, incubate the receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

-

Allow the binding reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radiolabeled ligand.

Immunoassay for Hormone Quantification

This protocol is used to measure the concentration of hormones such as LH, FSH, estradiol, and progesterone in biological samples.

Materials:

-

Hormone-specific antibody (primary antibody)

-

Enzyme-labeled or radiolabeled hormone (tracer)

-

Secondary antibody (if using an indirect assay)

-

Substrate for the enzyme (for ELISA) or gamma counter (for RIA)

-

Standard solutions of the hormone of known concentrations

-

Biological samples (e.g., serum, plasma)

-

Microtiter plates

Procedure (Competitive ELISA example):

-

Coat the wells of a microtiter plate with the primary antibody against the hormone of interest.

-

Wash the plate to remove unbound antibody.

-

Add standard solutions or biological samples to the wells, followed by the addition of a fixed amount of enzyme-labeled hormone.

-

Incubate to allow the unlabeled hormone (in the sample or standard) and the enzyme-labeled hormone to compete for binding to the primary antibody.

-

Wash the plate to remove unbound hormones.

-

Add the enzyme substrate to the wells. The enzyme will convert the substrate into a colored product.

-

Measure the absorbance of the color produced using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of the hormone in the sample.

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Simplified overview of the genomic and non-genomic signaling pathways of ethinyl estradiol and norgestrel.

Caption: Negative feedback mechanism of this compound on the hypothalamic-pituitary-ovarian (HPO) axis.

The Role of Ovral in Menstrual Cycle Regulation: A Molecular Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ovral, a combination oral contraceptive, exerts its regulatory effects on the menstrual cycle through the synergistic action of its two active components: the synthetic progestin, norgestrel, and the synthetic estrogen, ethinyl estradiol. On a molecular level, these compounds interact with the hypothalamic-pituitary-ovarian (HPO) axis, mimicking the natural feedback loops of endogenous hormones to inhibit ovulation and alter the uterine environment. This technical guide delves into the core molecular mechanisms of this compound, presenting quantitative data on receptor binding and pharmacokinetics, detailed experimental protocols for assessing hormonal activity, and visual representations of the key signaling pathways involved.

Introduction

The regulation of the menstrual cycle is a complex interplay of hormones orchestrated by the hypothalamic-pituitary-ovarian (HPO) axis. Combination oral contraceptives (COCs) like this compound modulate this axis to prevent pregnancy. The primary components of this compound, norgestrel and ethinyl estradiol, are synthetic analogs of progesterone and estrogen, respectively. Their molecular actions are centered on their ability to bind to and modulate the activity of their cognate nuclear hormone receptors, thereby influencing gene expression and cellular function in key reproductive tissues.

Molecular Mechanism of Action

The contraceptive efficacy of this compound is primarily achieved through the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[1][2]

-

Norgestrel , the biologically active component of which is levonorgestrel, acts as a potent agonist of the progesterone receptor (PR).[1] This interaction in the hypothalamus and pituitary leads to a negative feedback effect, suppressing the LH surge that is critical for ovulation.[1]

-

Ethinyl estradiol , a potent estrogen receptor (ER) agonist, suppresses FSH secretion. This prevents the development of a dominant ovarian follicle.

Together, the continuous administration of these synthetic hormones creates a hormonal state that prevents follicular development, ovulation, and alters the endometrium to make it unreceptive to implantation.[2]

Quantitative Data

Receptor Binding Affinity

The affinity of norgestrel and ethinyl estradiol for their respective receptors is a key determinant of their potency. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

| Compound | Receptor | Binding Affinity (Relative to Endogenous Hormone) |

| Levonorgestrel | Progesterone Receptor | 143% (of progesterone)[3] |

| Ethinyl Estradiol | Estrogen Receptor α (ERα) | High affinity, comparable to estradiol |

Note: Specific Ki or IC50 values can vary depending on the experimental conditions and assay used.

Pharmacokinetic Profile

The pharmacokinetic properties of norgestrel and ethinyl estradiol determine their absorption, distribution, metabolism, and excretion, which in turn influences their therapeutic efficacy and dosing regimen.

| Pharmacokinetic Parameter | Norgestrel (Levonorgestrel) | Ethinyl Estradiol |

| Cmax (single dose) | 2-10 ng/mL | 80-150 pg/mL |

| Tmax (single dose) | 1-2 hours | 1-2 hours |

| AUC (single dose) | 20-80 ng·h/mL | 600-1200 pg·h/mL |

| Half-life | 24-45 hours (increases with multiple dosing) | 12-24 hours |

| Protein Binding | ~98% (primarily to SHBG and albumin) | >98% (primarily to albumin) |

Data compiled from various pharmacokinetic studies. Values can vary based on individual patient factors.

Effect on Endogenous Hormone Levels

The administration of this compound leads to a significant suppression of endogenous hormone levels, which is central to its contraceptive effect.

| Hormone | Effect of this compound Administration |

| FSH | Suppressed throughout the cycle, preventing follicular development. |

| LH | Baseline levels are suppressed, and the mid-cycle surge is abolished, preventing ovulation.[1] |

| Estradiol | Endogenous production is significantly reduced due to the lack of follicular development. |

| Progesterone | Levels remain low throughout the cycle, indicative of anovulation. |

Signaling Pathways

The molecular actions of norgestrel and ethinyl estradiol are mediated through their interaction with intracellular steroid hormone receptors, which function as ligand-activated transcription factors.

Progesterone Receptor Signaling

Upon binding norgestrel, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.

Estrogen Receptor Signaling

Similarly, ethinyl estradiol binds to the estrogen receptor (ER), leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) to modulate gene transcription.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Regulation

The combined actions of norgestrel and ethinyl estradiol on the hypothalamus and pituitary gland disrupt the normal cyclical hormonal fluctuations of the menstrual cycle.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay (Radioligand Assay)

This protocol outlines a method to determine the binding affinity of a test compound (e.g., norgestrel) to the progesterone receptor.

Detailed Methodology:

-

Preparation of Receptor Source: Obtain a source of progesterone receptors, such as the cytosol fraction from the uterine tissue of an animal model (e.g., rabbit or rat).[4] Homogenize the tissue in a suitable buffer and centrifuge to isolate the cytosol.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of the unlabeled competitor (norgestrel).[4]

-

Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Estrogen Receptor Competitive ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the binding of a test compound (e.g., ethinyl estradiol) to the estrogen receptor.

Detailed Methodology:

-

Plate Coating: Coat the wells of a microplate with a capture antibody specific for the estrogen receptor.

-

Competitive Binding: Prepare a mixture of a constant amount of biotinylated estradiol and varying concentrations of the test compound (ethinyl estradiol). Add this mixture to the wells containing the immobilized estrogen receptor.

-

Incubation and Washing: Incubate the plate to allow for competitive binding. After incubation, wash the wells to remove unbound reagents.

-

Enzyme Conjugation: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells. The streptavidin will bind to the biotinylated estradiol that is bound to the receptor.

-

Substrate Addition and Detection: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound. A standard curve is generated to determine the IC50 of the test compound.

Conclusion

The regulation of the menstrual cycle by this compound is a well-defined process at the molecular level, driven by the interaction of its active components, norgestrel and ethinyl estradiol, with their respective hormone receptors. This interaction triggers a cascade of signaling events that ultimately disrupt the natural hormonal symphony of the HPO axis, leading to the prevention of ovulation and subsequent contraception. The quantitative data on receptor binding and pharmacokinetics, along with the established experimental protocols, provide a robust framework for the continued research and development of hormonal contraceptives.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. dbc-labs.com [dbc-labs.com]

- 3. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Secondary Contraceptive Mechanisms of Ovral: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Secondary Contraceptive Effects of Ovral (Ethinyl Estradiol and Norgestrel).

This technical guide delineates the secondary contraceptive effects of this compound, a combined oral contraceptive. Beyond its primary mechanism of inhibiting ovulation, this compound exerts significant effects on the cervical mucus, endometrium, and fallopian tube motility, which collectively contribute to its high contraceptive efficacy. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Alterations in Cervical Mucus Composition and Viscosity

This compound induces profound changes in the composition and physical properties of cervical mucus, rendering it hostile to sperm penetration. The progestogenic component, norgestrel, is primarily responsible for these effects.

Quantitative Data on Cervical Mucus Alterations:

| Parameter | Effect of Ethinyl Estradiol and Norgestrel | Method of Measurement |

| Mucoprotein Content | Significant increase in MUC1, MUC2, and MUC5B. A notable increase in MUC2 has been observed. | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Viscosity | Increased viscosity, creating a barrier to sperm migration. | Physical property analysis (e.g., rheometry) |

| Ferning | Inhibition of the characteristic ferning pattern observed at mid-cycle. | Microscopic examination of dried cervical mucus |

| Sperm Penetrability | Significantly reduced. | In vitro sperm penetration assays |

Experimental Protocol: Quantification of Mucoproteins in Cervical Mucus by ELISA

-

Sample Collection: Cervical mucus samples are collected from subjects during a control cycle and a treatment cycle with this compound.

-

Sample Preparation: Mucus samples are solubilized and protein concentration is determined.

-

ELISA Procedure:

-

Microtiter plates are coated with capture antibodies specific for MUC1, MUC2, and MUC5B.

-

Prepared cervical mucus samples are added to the wells.

-

Detection antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are added.

-

A substrate is added, and the resulting colorimetric change is measured using a spectrophotometer.

-

-